Ethyl 2-(4-phenylpiperidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-phenylpiperidin-1-yl)acetate: is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-phenylpiperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-(4-phenylpiperidin-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Derivatives of piperidine are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-phenylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine: A basic structure similar to Ethyl 2-(4-phenylpiperidin-1-yl)acetate but without the ester and phenyl groups.
4-Phenylpiperidine: Lacks the ester group present in this compound.
Ethyl 4-phenylpiperidine-4-carboxylate: Another ester derivative of 4-phenylpiperidine.
Uniqueness: this compound is unique due to its specific ester functional group and phenyl substitution, which confer distinct chemical and biological properties. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
Ethyl 2-(4-phenylpiperidin-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a phenyl group, which is a common motif in pharmacologically active compounds. The molecular formula is C16H22N2O2 with a molecular weight of approximately 274.36 g/mol.
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions to yield the desired product. Key steps in the synthesis may include:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.
- Acetylation : Reacting the piperidine derivative with ethyl chloroacetate to introduce the ethyl acetate moiety.
Biological Activities
This compound exhibits several biological activities, primarily related to its interaction with various receptors in the central nervous system (CNS). The following sections detail specific activities and findings from research studies.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro studies have demonstrated that it can modulate receptor activity, which may have implications for treating neurological disorders such as depression and schizophrenia .
Summary of Biological Activities
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results with a minimum inhibitory concentration (MIC) of 6.3 µM, which was improved in analogs .
- Neuropharmacological Assessment : In a series of tests on animal models, the compound exhibited anxiolytic effects comparable to established treatments for anxiety disorders, indicating its potential as a therapeutic agent .
- Cytotoxic Studies : Research involving human lymphocyte cultures demonstrated that derivatives of this compound increased apoptotic activity significantly compared to control groups exposed to genotoxic agents .
Properties
IUPAC Name |
ethyl 2-(4-phenylpiperidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBHNLGFWWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.